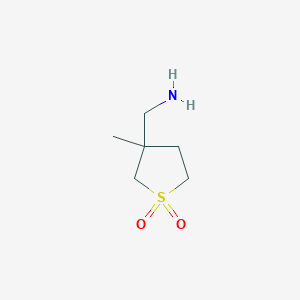
3-(Aminomethyl)-3-methyl-1lambda6-thiolane-1,1-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(Aminomethyl)-3-methyl-1lambda6-thiolane-1,1-dione is a sulfur-containing heterocyclic compound This compound is characterized by a thiolane ring, which is a five-membered ring containing one sulfur atom The presence of an aminomethyl group and a methyl group attached to the thiolane ring makes this compound unique
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3-(Aminomethyl)-3-methyl-1lambda6-thiolane-1,1-dione typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a thiol with an aminomethyl ketone in the presence of a base. The reaction conditions often require moderate temperatures and inert atmospheres to prevent oxidation of the sulfur atom.
Industrial Production Methods: Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts to enhance the reaction rate and selectivity is also common. Solvent choice is crucial, with polar aprotic solvents often being preferred to facilitate the reaction.
Types of Reactions:
Oxidation: The sulfur atom in the thiolane ring can undergo oxidation to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form thiol derivatives.
Substitution: The aminomethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles like amines or alkoxides can be used under basic conditions.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted thiolane derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
3-(Aminomethyl)-3-methyl-1lambda6-thiolane-1,1-dione has found applications in several scientific research areas:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structure.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and as a catalyst in certain chemical reactions.
Wirkmechanismus
The mechanism by which 3-(Aminomethyl)-3-methyl-1lambda6-thiolane-1,1-dione exerts its effects is primarily through its interaction with biological molecules. The aminomethyl group can form hydrogen bonds with proteins and enzymes, potentially altering their activity. The sulfur atom in the thiolane ring can participate in redox reactions, influencing cellular oxidative stress pathways.
Vergleich Mit ähnlichen Verbindungen
3-(Aminomethyl)-3-methylthiolane: Lacks the 1lambda6-dione functionality.
3-(Aminomethyl)-1lambda6-thiolane-1,1-dione: Similar structure but without the methyl group.
3-(Aminomethyl)-3-methyl-1lambda6-thiolane-1,1-sulfone: Contains a sulfone group instead of a dione.
Uniqueness: 3-(Aminomethyl)-3-methyl-1lambda6-thiolane-1,1-dione is unique due to the presence of both an aminomethyl group and a methyl group on the thiolane ring, combined with the 1lambda6-dione functionality. This combination imparts distinct chemical reactivity and potential biological activity, setting it apart from similar compounds.
Eigenschaften
Molekularformel |
C6H13NO2S |
|---|---|
Molekulargewicht |
163.24 g/mol |
IUPAC-Name |
(3-methyl-1,1-dioxothiolan-3-yl)methanamine |
InChI |
InChI=1S/C6H13NO2S/c1-6(4-7)2-3-10(8,9)5-6/h2-5,7H2,1H3 |
InChI-Schlüssel |
IWUKYPAFJSRLTF-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(CCS(=O)(=O)C1)CN |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


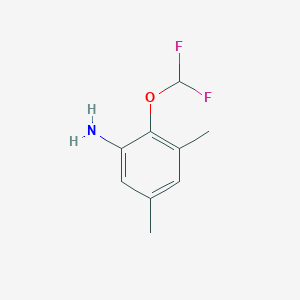





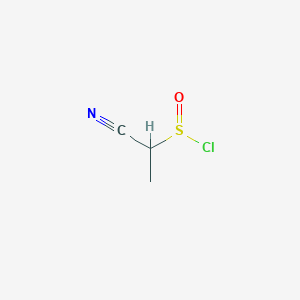
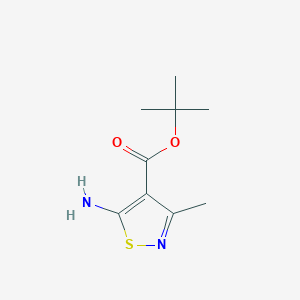
![2-(Propan-2-yl)-4H,6H,7H,8H,9H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B13164436.png)
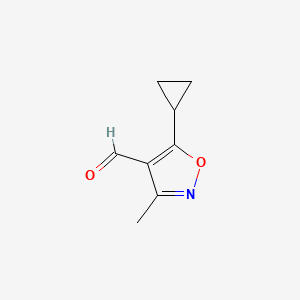
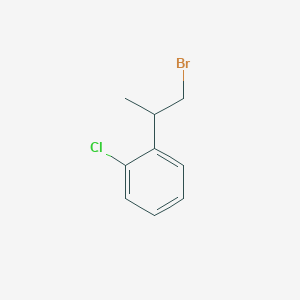


![1-[(2,2-Difluoroethenyl)oxy]-3,3-dimethylbutan-2-amine](/img/structure/B13164464.png)
